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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,
an ATP-gated ion channel implicated in a variety of neuroinflammatory and neurodegenerative
disorders.[1][2] Developed by Janssen Research and Development, this small molecule has
been a critical tool in elucidating the role of the P2X7 receptor in central nervous system (CNS)
pathophysiology.[2][3] This document provides an in-depth technical guide to the discovery and
development history of INJ-47965567, detailing its pharmacological profile, experimental
methodologies, and preclinical findings.

Discovery and Initial Characterization

JNJ-47965567 was first comprehensively characterized in a 2013 publication by Bhattacharya
et al. from Janssen Research and Development.[2] The development of this compound was
driven by the growing body of evidence suggesting that the P2X7 receptor plays a key role in
neuropsychiatric disorders, neurodegeneration, and chronic pain. The primary goal was to
develop a centrally permeable P2X7 antagonist to probe the receptor's function in the CNS.
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Mechanism of Action

JNJ-47965567 acts as a P2X7 receptor antagonist. While initially believed to be a competitive
antagonist, later structural and activity studies on the panda P2X7 receptor suggested a non-
competitive mechanism of action. This is supported by findings that INJ-47965567 inhibits
maximal ATP-induced responses in a concentration-dependent manner, a hallmark of non-
competitive inhibition. The compound is thought to bind to an allosteric site, preventing the

conformational changes required for channel opening.

The antagonism of the P2X7 receptor by JNJ-47965567 leads to the blockade of downstream
signaling pathways, most notably the inhibition of inflammasome activation and subsequent
release of pro-inflammatory cytokines such as interleukin-13 (IL-1[3).
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P2X7 Receptor Signaling Pathway and Inhibition by INJ-47965567

Extracellular ATP JNJ-47965567

Activates Inhibits

P2X7 Receptor

lon Channel Opening
(Caz*, Na* influx; K+ efflux)

NLRP3 Inflammasome
Activation

Caspase-1 Activation

Pro-IL-1f

Cleaves

Mature IL-1B Release

Neuroinflammation

Click to download full resolution via product page

P2X7 Receptor Signaling and JNJ-47965567 Inhibition

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15565123/docs?utm_src=pdf-body-img#jnj-47965567-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565123?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile

A series of in vitro and in vivo studies have characterized the pharmacological properties of
JNJ-47965567.

In Vitro Pharmacology

JNJ-47965567 is a high-affinity antagonist for both human and rat P2X7 receptors. It selectively
inhibits P2X7-mediated responses, such as calcium influx and IL-1f3 release, without
significantly affecting other related receptors.

Parameter Species Value Reference
pKi Human 7.9 +£0.07
Rat 8.7 £ 0.07

pIC50 (IL-1p release) Human (whole blood) 6.7 £ 0.07

Human (monocytes) 7.5+0.07
Rat (microglia) 7.1+0.1
IC50 (ATP-induced Murine (J774
- 54 + 24 nM
ethidium+ uptake) macrophages)

In Vivo Pharmacology

JNJ-47965567 is centrally permeable and demonstrates target engagement in the brain. It has
shown efficacy in animal models of neuropathic pain and mania. However, its therapeutic effect
in models of amyotrophic lateral sclerosis (ALS) has yielded conflicting results, with one study
showing modest benefits in female mice when administered pre-symptomatically, while another
study found no effect when administered after disease onset.
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Parameter Species Value Model Reference

) P2X7 receptor
Brain EC50 Rat 78 £ 19 ng/mL )
autoradiography

Amphetamine-
Efficacy Dose Rat 30 mg/kg induced
hyperactivity

Neuropathic pain
Rat 30 mg/kg
model

Experimental Protocols
Radioligand Binding Assay

¢ Objective: To determine the binding affinity (Ki) of INJ-47965567 for the P2X7 receptor.

o Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7
receptors were used. Assays were performed using a radiolabeled P2X7 antagonist, such as
[3H]A-804598. Various concentrations of JNJ-47965567 were incubated with the membranes
and the radioligand. Non-specific binding was determined in the presence of a high
concentration of an unlabeled P2X7 antagonist. The amount of bound radioactivity was
measured by liquid scintillation counting. Data were analyzed using non-linear regression to
calculate the Ki value.

IL-13 Release Assay

e Objective: To measure the potency (IC50) of INJ-47965567 in inhibiting P2X7-mediated IL-
1B release.

e Method: Human whole blood, isolated human monocytes, or rat primary microglia were first
primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-13. The cells were
then pre-incubated with varying concentrations of JNJ-47965567 before being stimulated
with a P2X7 agonist, such as benzoyl-ATP (Bz-ATP). The concentration of IL-1f3 in the
supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The
IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-
response curve.
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Experimental Workflow for In Vitro Characterization
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e Neuropathic Pain: The chronic constriction injury (CCI) model in rats was utilized. Following
nerve ligation, animals develop mechanical allodynia. JNJ-47965567 (30 mg/kg) was
administered, and its effect on paw withdrawal threshold in response to a mechanical
stimulus (e.g., von Frey filaments) was assessed.

o Amyotrophic Lateral Sclerosis (ALS): The SOD1G93A transgenic mouse model, which
recapitulates key features of ALS, was used. In one study, JNJ-47965567 (30 mg/kg) was
administered intraperitoneally four times per week starting at a pre-symptomatic stage
(postnatal day 60). In another study, the same dose was given three times a week from the
onset of disease symptoms. Endpoints included disease onset, body weight, motor
performance (rotarod test), and survival.

Development Status and Future Directions

JNJ-47965567 was initially developed by Johnson & Johnson. Its current global R&D status is
listed as "Pending”. While it has been extensively used as a preclinical tool compound, its
progression into clinical trials is not clearly documented in the public domain.

The conflicting results in ALS models highlight the complexity of P2X7R signaling in
neurodegenerative diseases and suggest that the timing and frequency of administration may
be critical for therapeutic efficacy. Future research may focus on optimizing dosing regimens
and exploring the therapeutic potential of INJ-47965567 in other CNS disorders with a
neuroinflammatory component, such as post-COVID neuropsychiatric symptoms, where it has
shown promise in preclinical models. The continued use of INJ-47965567 as a research tool
will be invaluable for further dissecting the role of the P2X7 receptor in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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